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molecular formula C12H20N2O2 B8569972 1-[(3-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54126-82-8

1-[(3-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol

Cat. No. B8569972
M. Wt: 224.30 g/mol
InChI Key: QDQHLPHXEYXJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410530

Procedure details

4 ml of a 2 N solution of hydrogen chloride in methanol are added to a solution of 3.6 g of 2-(3'-amino-2'-hydroxy-propoxy)-3-methyl-pyridine and 1.5 g of sodium cyanoborohydride in 70 ml of methanol and 12 ml of acetone are added dropwise over the course of approx. 30 minutes, whilst stirring. The reaction mixture is stirred overnight at room temperature and is then evaporated in vacuo and the residue is acidified with 2 N hydrochloric acid. The aqueous solution is extracted once by shaking with 30 ml of ether. The hydrochloric acid phase is separated off and rendered alkaline with concentrated sodium hydroxide solution. 2-(2'-Hydroxy-3'-isopropylamino-propoxy)-3-methyl-pyridine is isolated by extraction with ethyl acetate and is identical with the material described in Example 21.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH:4]([OH:14])[CH2:5][O:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][N:8]=1.C([BH3-])#N.[Na+].[CH3:19][C:20]([CH3:22])=O>CO>[OH:14][CH:4]([CH2:3][NH:2][CH:20]([CH3:22])[CH3:19])[CH2:5][O:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][N:8]=1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.6 g
Type
reactant
Smiles
NCC(COC1=NC=CC=C1C)O
Name
Quantity
1.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise over the course of approx. 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
is then evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted once
STIRRING
Type
STIRRING
Details
by shaking with 30 ml of ether
CUSTOM
Type
CUSTOM
Details
The hydrochloric acid phase is separated off

Outcomes

Product
Name
Type
product
Smiles
OC(COC1=NC=CC=C1C)CNC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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